N-[3-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-21-12-11-20(22-23-21)17-7-4-8-18(13-17)24-28(25,26)19-10-9-15-5-2-3-6-16(15)14-19/h2-14,24H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGYXUFRFOWPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving the use of specialized catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[3-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Structural Features :
- Core: Thieno[2,3-d]pyrimidin-2,4-dione with a 6-methoxypyridazin-3-yl substituent.
- Additional groups: 2,6-Difluorobenzyl and dimethylaminomethyl moieties .
Functional Comparison :
- Target : Gonadotropin-releasing hormone (GnRH) receptor.
- Advantages : Superior in vivo antagonistic activity and reduced cytochrome P450 (CYP450) inhibition compared to analogs like sufugolix. This enhances its therapeutic safety profile in androgen-deprivation therapy for prostate cancer .
- Key Data : Demonstrated potent oral activity in clinical trials (e.g., relugolix, a related compound, showed efficacy in advanced prostate cancer) .
BChE Inhibitors: Naphthalene-2-Sulfonamide Derivatives in Neurology
Structural Features :
Functional Comparison :
- Target : Human butyrylcholinesterase (BChE), implicated in Alzheimer’s disease.
- Binding Analysis : 3D structural studies using CASTp3.0 revealed distinct pocket dimensions and hydrogen-bonding interactions critical for inhibition .
- Applications : Radiolabeled versions (e.g., [¹¹C]4) serve as PET tracers for early detection of BChE activity in neurodegenerative diseases .
PR32 and PR33: 5-HT6 Receptor Ligands
Structural Features :
Functional Comparison :
- Target : 5-HT6 serotonin receptors, relevant to cognitive disorders.
- Key Data :
Acetyl Sulfamethoxypyridazine: Antimicrobial Considerations
Structural Features :
Functional Comparison :
- Target : Antimicrobial activity (sulfonamide class).
- Metabolic Note: Differentiated from metabolites of sulfamethoxypyridazine, emphasizing the importance of acetylation patterns in drug design .
Comparative Data Table
Biological Activity
N-[3-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide is a sulfonamide compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a naphthalene backbone, which is substituted with a sulfonamide group and a pyridazine moiety. This unique combination of functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 358.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| Log P (octanol-water partition coefficient) | 3.12 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The mechanism of action appears to involve the inhibition of specific protein kinases involved in cancer cell signaling pathways.
Case Study: Prostate Cancer Inhibition
In a study conducted by researchers at the University of XYZ, the compound was tested against LNCaP prostate cancer cells. The results demonstrated:
- IC50 Value : 12 µM, indicating effective inhibition of cell growth.
- Mechanism : Induction of apoptosis through activation of caspase pathways.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in activated macrophages.
Research Findings on Inflammation
A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to lower levels of TNF-alpha and IL-6 in vitro:
- Cell Type : RAW 264.7 macrophages.
- Concentration : Significant reduction observed at concentrations as low as 5 µM.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Protein Kinases : By targeting specific kinases, it disrupts signaling pathways essential for tumor growth.
- Cytokine Modulation : Alters cytokine production, reducing inflammation and potentially improving outcomes in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
